Cyclopentyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, which are then subjected to cyclization and functional group modifications. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Michael Addition: The α,β-unsaturated ketone undergoes a Michael addition with a nucleophile, such as a malonate ester, to form a substituted cyclohexanone.
Cyclization: The substituted cyclohexanone is cyclized to form the hexahydroquinoline core structure.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cyclopentyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclopentyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Modulating Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cyclopentyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Cyclopentyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. The trimethoxyphenyl group, in particular, may enhance its interactions with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C32H37NO7 |
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Molecular Weight |
547.6 g/mol |
IUPAC Name |
cyclopentyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C32H37NO7/c1-18-27(32(35)40-20-10-6-7-11-20)28(22-14-15-26(37-3)31(39-5)30(22)38-4)29-23(33-18)16-19(17-24(29)34)21-12-8-9-13-25(21)36-2/h8-9,12-15,19-20,28,33H,6-7,10-11,16-17H2,1-5H3 |
InChI Key |
XPNNBINOIFWQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)OC5CCCC5 |
Origin of Product |
United States |
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